Product packaging for 4-(Furan-2-yl)thiophene-3-carbaldehyde(Cat. No.:)

4-(Furan-2-yl)thiophene-3-carbaldehyde

Cat. No.: B13176063
M. Wt: 178.21 g/mol
InChI Key: CLPABGYCUORAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)thiophene-3-carbaldehyde (CAS 2092436-80-9) is a high-value heteroaromatic aldehyde building block designed for medicinal chemistry and drug discovery research. This compound features a fused biheterocyclic system that serves as a versatile precursor for synthesizing novel small molecules with potential biological activity . Its primary research application is in the design and synthesis of novel compounds investigated as Colchicine Binding Site Inhibitors (CBSIs) . Molecular scaffolds incorporating furan and thiophene rings, similar to this compound, are known to inhibit tubulin polymerization, a key mechanism for developing potential anticancer and vascular-disrupting agents . Researchers can utilize the aldehyde functional group of this compound in various condensation reactions, such as the Erlenmeyer-Plöchl reaction, to create complex heterocyclic systems for biological evaluation . The electron-rich nature of the coupled furan-thiophene system makes it a critical intermediate for exploring structure-activity relationships in the development of new therapeutic candidates . Handling Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S B13176063 4-(Furan-2-yl)thiophene-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

4-(furan-2-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C9H6O2S/c10-4-7-5-12-6-8(7)9-2-1-3-11-9/h1-6H

InChI Key

CLPABGYCUORAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Furan 2 Yl Thiophene 3 Carbaldehyde

Direct Synthesis of 4-(Furan-2-yl)thiophene-3-carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl systems. The Suzuki-Miyaura and Negishi couplings are prominent examples that can be effectively applied to construct the 4-(furan-2-yl)thiophene core.

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a highly effective method for the synthesis of this compound. A plausible and efficient route involves the coupling of a 4-halothiophene-3-carbaldehyde with furan-2-boronic acid or its corresponding pinacol (B44631) ester.

A well-documented analogous reaction is the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids/esters. google.commdpi.comresearchgate.net This methodology can be directly adapted for the synthesis of the target compound. The key starting materials would be 4-bromothiophene-3-carbaldehyde (B32767) and furan-2-boronic acid.

The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water). google.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Thiophene (B33073) SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
4-Bromothiophene-3-carbaldehydeFuran-2-boronic acidPd(PPh₃)₄ (3-5)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-100Moderate to High (estimated)

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the thiophene-bromide bond, followed by transmetalation with the furan (B31954) boronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the active palladium(0) species. The presence of the aldehyde group is generally well-tolerated under these reaction conditions. researchgate.net

The Negishi coupling, which pairs an organozinc compound with an organohalide under palladium or nickel catalysis, offers another powerful strategy for the synthesis of the target molecule. This reaction is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki-Miyaura reaction.

For the synthesis of this compound, this would involve the reaction of a 4-halothiophene-3-carbaldehyde with a furan-2-ylzinc halide. The furan-2-ylzinc reagent can be prepared in situ from 2-bromofuran (B1272941) or 2-iodofuran (B1589784) via lithium-halogen exchange followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂).

Condensation Reactions for Furan-Thiophene Linkage Formation

Condensation reactions provide a classical yet effective approach to the synthesis of heterocyclic rings. The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, can be envisioned as a method to construct the thiophene ring of the target molecule. google.comwikipedia.orguobaghdad.edu.iqorganic-chemistry.org

To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required. A hypothetical precursor could be a 1-(furan-2-yl)-1,4-dione derivative bearing a protected aldehyde or a precursor to the aldehyde at the appropriate position. The condensation of this dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, would lead to the formation of the thiophene ring. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org

While direct application of this method to the target molecule is not explicitly documented, the Paal-Knorr synthesis is a robust and versatile method for preparing a wide range of substituted thiophenes. google.comwikipedia.orguobaghdad.edu.iqorganic-chemistry.org

Oxidative Strategies for Aldehyde Group Introduction

Another strategic approach involves the formation of the 4-(furan-2-yl)thiophene core first, followed by the introduction of the aldehyde group at the 3-position. This can be achieved through formylation of the pre-formed biaryl system or by oxidation of a precursor functional group.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgthieme-connect.deresearchgate.netorganic-chemistry.orgyoutube.comijpcbs.commdpi.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgthieme-connect.deresearchgate.netorganic-chemistry.orgyoutube.comijpcbs.commdpi.com Applying this to 2-(thiophen-3-yl)furan, which could be synthesized via cross-coupling, would likely lead to formylation on the more electron-rich furan ring. However, if the thiophene ring's reactivity is appropriately modulated, formylation at the 3-position of the thiophene could be achieved.

Alternatively, the aldehyde can be introduced by the oxidation of a primary alcohol. This two-step approach would involve the synthesis of (4-(furan-2-yl)thiophen-3-yl)methanol as an intermediate. This alcohol could be prepared, for example, by the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized via cross-coupling methods. The subsequent oxidation of the primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

Oxidizing AgentCommon Name/AcronymTypical Conditions
Pyridinium chlorochromatePCCCH₂Cl₂, room temperature
Dimethyl sulfoxide, oxalyl chloride, triethylamineSwern OxidationCH₂Cl₂, -78 °C to room temperature

The Swern oxidation and the use of PCC are well-established methods for this transformation, offering high yields and compatibility with a wide range of functional groups. rsc.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comresearchgate.net

[3+2] Cycloaddition Approaches for Thiophene-3-carbaldehyde Scaffolds

[3+2] Cycloaddition reactions represent a convergent approach to the synthesis of five-membered heterocyclic rings. The Gewald reaction is a well-known multicomponent reaction that leads to the formation of 2-aminothiophenes through a [3+2] type cycloaddition mechanism. wikipedia.orgorganic-chemistry.orgmdpi.comarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgmdpi.comarkat-usa.org

While the standard Gewald reaction yields a 2-aminothiophene, modifications of this approach could potentially be adapted for the synthesis of other substituted thiophenes. However, the direct synthesis of a 3-carbaldehyde derivative without the 2-amino substituent via a Gewald-type reaction is not a standard transformation and would require significant methodological development. Therefore, while cycloaddition strategies are powerful for thiophene synthesis in general, their direct application to the synthesis of this compound is not as straightforward as the cross-coupling or oxidative strategies discussed previously.

Multicomponent Reaction Protocols for Derivatives of this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries.

One notable example is the synthesis of Biginelli-type pyrimidines, which are derivatives that incorporate a furan moiety at the C-4 position of the pyrimidine (B1678525) ring. A study outlines the synthesis of various ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov This one-pot reaction involves the condensation of furan-2-carbaldehyde, a suitable β-ketoester (like ethyl acetoacetate), and thiourea. The reaction is typically carried out under reflux in ethanol (B145695) with a catalytic amount of a Lewis acid such as ferric chloride. nih.gov This approach provides a straightforward route to highly functionalized pyrimidine derivatives that contain the 4-(furan-2-yl) structural motif.

The general reaction scheme for this multicomponent synthesis is as follows:

Furan-2-carbaldehyde + β-ketoester + Thiourea → 4-(Furan-2-yl)-tetrahydropyrimidine derivative

This method highlights the utility of furan-2-carbaldehyde as a key building block in generating molecular complexity through MCRs. The resulting tetrahydropyrimidine (B8763341) derivatives are structurally related to the core structure of 4-(furan-2-yl)thiophene.

Reactant 1Reactant 2Reactant 3CatalystProduct
Furan-2-carbaldehydeEthyl acetoacetateThioureaFerric ChlorideEthyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Furan-2-carbaldehydeMethyl acetoacetateThioureaFerric ChlorideMethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Furan-2-carbaldehydet-Butyl acetoacetateThioureaFerric Chloridet-Butyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of alternative solvents, catalysts, and reaction conditions that reduce waste and energy consumption.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. frontiersin.org They can significantly influence reaction rates and selectivities.

An efficient synthesis of chromeno[b]pyrimidine derivatives has been achieved using the ionic liquid 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]) as both the solvent and the medium for the reaction. benthamdirect.com This method involves the reaction of 4-hydroxy-2H-chromen-2-one, an aldehyde (such as furan-2-carbaldehyde), and urea (B33335) or thiourea. benthamdirect.com The use of the catalytically active ionic liquid eliminates the need for an additional catalyst and a volatile organic solvent. benthamdirect.com The reaction proceeds with high yields under mild conditions (65-70 °C), demonstrating a simple, environmentally friendly protocol with short reaction times. benthamdirect.com

This ionic liquid-mediated approach showcases a green synthetic route to complex heterocyclic systems starting from furan-2-carbaldehyde. While not directly yielding a thiophene derivative, it exemplifies the potential of ionic liquids to facilitate multicomponent reactions involving the key furan-aldehyde precursor.

Ionic LiquidReactantsTemperatureReaction TimeKey Advantage
1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])4-hydroxy-2H-chromen-2-one, Furan-2-carbaldehyde, Urea/Thiourea65-70 °C90-120 minActs as both solvent and catalyst, high yields, environmentally friendly. benthamdirect.com

Chemical Reactivity and Transformation Studies of 4 Furan 2 Yl Thiophene 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group in 4-(furan-2-yl)thiophene-3-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations, including formylation reactions for the synthesis of thiophene (B33073) derivatives, as well as selective oxidation and reduction to yield the corresponding carboxylic acid and alcohol, respectively.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a phosphorus halide like phosphorus oxychloride (POCl₃). thieme-connect.de This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction.

While a specific protocol for the synthesis of this compound using the Vilsmeier-Haack reaction on a 4-(furan-2-yl)thiophene precursor is not extensively detailed in the available literature, the general mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring. For thiophene and its derivatives, formylation typically occurs at the C2 or C5 position due to the higher electron density at these positions. However, in a 3-substituted thiophene, the substitution pattern would direct the formylation to an available position, which in the case of a 4-substituted thiophene would likely be the C3 or C5 position. The synthesis of the title compound would therefore likely involve the formylation of 2-(furan-2-yl)thiophene at the 3-position of the thiophene ring.

A general procedure for a Vilsmeier-Haack reaction involves the slow addition of phosphorus oxychloride to cooled N,N-dimethylformamide, followed by the addition of the substrate. The reaction mixture is then typically heated to facilitate the reaction, and upon completion, it is quenched with an aqueous solution to hydrolyze the intermediate iminium salt to the aldehyde. ijsr.net

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 4-(furan-2-yl)thiophene-3-carboxylic acid. Various oxidizing agents can be employed for this transformation. A mild and effective method for the oxidation of aromatic aldehydes is the use of silver(I) oxide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent system like aqueous ethanol (B145695). The reaction generally proceeds at room temperature or with gentle heating to afford the corresponding carboxylic acid in good yield. researchgate.net

Another common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. However, care must be taken as the furan (B31954) and thiophene rings can be sensitive to strong oxidizing agents.

Table 1: Plausible Reaction Conditions for the Selective Oxidation of this compound

Oxidizing AgentReaction ConditionsProduct
Silver(I) Oxide (Ag₂O)NaOH, aq. Ethanol, rt4-(Furan-2-yl)thiophene-3-carboxylic acid
Potassium Permanganate (KMnO₄)1. NaOH, H₂O, Heat; 2. H₃O⁺4-(Furan-2-yl)thiophene-3-carboxylic acid

The selective reduction of the aldehyde group in this compound to the corresponding primary alcohol, 4-(furan-2-yl)thiophene-3-methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for carbonyl groups over other functional groups that might be present in the molecule. nih.govorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. rsc.org

The general procedure involves dissolving the aldehyde in the chosen solvent, followed by the portion-wise addition of sodium borohydride. The reaction is usually rapid and, after completion, is quenched by the addition of water or a dilute acid to decompose any excess borohydride.

Table 2: Plausible Reaction Conditions for the Selective Reduction of this compound

Reducing AgentReaction ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, rt4-(Furan-2-yl)thiophene-3-methanol
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous Ether or THF, 0 °C to rt; 2. H₂O4-(Furan-2-yl)thiophene-3-methanol

Electrophilic Aromatic Substitution on Furan and Thiophene Rings

Both furan and thiophene rings are electron-rich aromatic systems and are susceptible to electrophilic aromatic substitution. In the case of this compound, the presence of the aldehyde group, which is an electron-withdrawing group, will deactivate the thiophene ring towards electrophilic attack. Conversely, the furan ring, being attached at the 4-position of the thiophene, will likely have its reactivity influenced by the thiophene ring.

Generally, electrophilic substitution on thiophene occurs preferentially at the C2 and C5 positions. With a substituent at the 3-position and another at the 4-position, the incoming electrophile would be directed to the available C2 or C5 position of the thiophene ring. The furan ring also undergoes electrophilic substitution, primarily at the C5 position (the other α-position being substituted). The outcome of an electrophilic substitution reaction on this compound would therefore depend on the relative reactivity of the two heterocyclic rings and the specific reaction conditions. For instance, nitration of thiophene is typically carried out with milder nitrating agents than those used for benzene (B151609) to avoid degradation of the ring. stackexchange.com Halogenation can also be achieved using reagents like N-bromosuccinimide (NBS) for selective bromination.

Condensation Reactions with this compound

The aldehyde functionality of this compound readily participates in condensation reactions with various nucleophiles.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base. nih.govsphinxsai.com This reaction is a valuable tool for the synthesis of a wide variety of substituted alkenes. This compound can react with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or a Lewis acid to yield the corresponding α,β-unsaturated products. mdpi.comnih.gov

The reaction typically involves mixing the aldehyde and the active methylene compound in a suitable solvent, followed by the addition of a catalytic amount of the base. The reaction can often be carried out at room temperature or with gentle heating to drive it to completion. The products of these reactions are valuable intermediates in organic synthesis.

Table 3: Plausible Knoevenagel Condensation Reactions of this compound

Active Methylene CompoundCatalystProduct
MalononitrilePiperidine2-((4-(Furan-2-yl)thiophen-3-yl)methylene)malononitrile
Ethyl CyanoacetatePiperidineEthyl 2-cyano-3-(4-(furan-2-yl)thiophen-3-yl)acrylate
Diethyl MalonatePiperidineDiethyl 2-((4-(furan-2-yl)thiophen-3-yl)methylene)malonate

Reaction with Hydrazine (B178648) Derivatives and Related Nitrogen Nucleophiles

The aldehyde functional group in this compound is a primary site for nucleophilic attack. Reactions with hydrazine and its derivatives, such as phenylhydrazine (B124118) and cyanoacetylhydrazine, typically proceed via a condensation mechanism. This initially forms a hydrazone derivative. For instance, the reaction of a heterocyclic aldehyde with hydrazine hydrate (B1144303) involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. scirp.orgnih.gov

These hydrazone intermediates are valuable synthons for the construction of more complex heterocyclic systems. For example, reacting a hydrazide-hydrazone derivative with various reagents can lead to a series of heterocyclization reactions. scirp.orgresearchgate.net One common transformation is the cyclocondensation reaction of the hydrazone to form pyrazole (B372694) derivatives. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound, or an α,β-unsaturated carbonyl compound, with a hydrazine. youtube.comnih.gov The initially formed hydrazone can be cyclized to create the stable, aromatic pyrazole ring. researchgate.net This reactivity makes this compound a useful precursor for synthesizing novel pyrazole-containing compounds with potential applications in medicinal chemistry. slideshare.netsemanticscholar.org

The general pathway for this reaction type is outlined below:

Hydrazone Formation: The aldehyde reacts with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form a Schiff base known as a hydrazone.

Cyclization: The resulting hydrazone, if it contains appropriate functional groups or is reacted with a suitable partner, can undergo intramolecular cyclization to yield five-membered heterocyclic rings like pyrazoles or other fused systems. scirp.orgsemanticscholar.org

Table 1: Examples of Expected Products from Reactions with Hydrazine Derivatives
ReactantIntermediate ProductPotential Final Heterocycle
Hydrazine HydrateThis compound hydrazoneSubstituted Pyrazole
PhenylhydrazineThis compound phenylhydrazoneN-phenyl substituted Pyrazole
CyanoacetylhydrazineHydrazide-hydrazone derivativeSubstituted Pyridone or Thiazole (B1198619) derivatives

Erlenmeyer-Plöchl Reaction for Oxazolone (B7731731) Derivatives

The Erlenmeyer-Plöchl reaction is a classic method for synthesizing azlactones (oxazolones). wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). nih.govresearchgate.net The aldehyde group of this compound serves as a suitable substrate for this transformation.

The reaction proceeds through several steps:

The acetic anhydride cyclizes the N-acylglycine to form an oxazolone intermediate. wikipedia.org

This oxazolone has acidic protons at the C-4 position, which are abstracted by the acetate base to form an enolate.

The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound in an aldol-type condensation.

Subsequent elimination of water yields the final product, a 4-arylidene-2-phenyloxazol-5(4H)-one. crpsonline.comresearchgate.net

Research has shown that various aromatic aldehydes, including furan-2-carboxaldehyde and thiophene-2-carboxaldehyde, readily participate in this reaction to produce the corresponding oxazolone derivatives, often as a mixture of Z and E isomers. nih.gov The resulting unsaturated oxazolones are important intermediates in organic synthesis, particularly for the preparation of α,β-unsaturated α-amino acids. researchgate.net

Table 2: Key Components and Products of the Erlenmeyer-Plöchl Reaction
SubstrateReagentsProduct Type
This compoundHippuric Acid, Acetic Anhydride, Sodium Acetate4-{[4-(Furan-2-yl)thiophen-3-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Intramolecular Cyclization Pathways of Derived Structures

Derivatives of this compound, particularly those formed from reactions at the aldehyde group, can be designed to undergo subsequent intramolecular cyclization, leading to a variety of fused heterocyclic systems.

As mentioned previously, hydrazide-hydrazone derivatives are prime candidates for such transformations. The specific cyclization pathway depends on the reaction conditions and the other functional groups present in the molecule. scirp.orgresearchgate.net For example, a hydrazone derivative might undergo cyclization through the nucleophilic attack of a nitrogen or sulfur atom onto an electrophilic center within the same molecule, a process that can be promoted by changes in pH or temperature. researchgate.net

Another potential pathway involves the derivatives of the thiophene ring itself. For instance, if a derivative contains a thiolate anion and a suitably positioned electrophilic carbon, an intramolecular cyclization could be attempted to form a fused tricyclic system. However, such cyclizations can sometimes be unfavorable. nih.gov Research on related systems has explored various strategies, including 5-endo-trig cyclization of substituted thiophenes, to create dihydrothiophene and tetrahydrothiophene (B86538) scaffolds. acs.org The furan-thiophene scaffold provides a rigid backbone upon which functional groups can be installed, creating precursors for cascade reactions or tandem cyclizations to build complex polycyclic structures. nih.govacs.org

Reactivity Modulations by Electronic Effects of Heterocyclic Rings

The chemical reactivity of this compound is significantly influenced by the electronic properties of both the furan and thiophene rings, as well as the aldehyde substituent. Furan, thiophene, and pyrrole (B145914) are all electron-rich aromatic systems, making them more reactive towards electrophilic substitution than benzene. ksu.edu.sayoutube.com

The order of aromaticity is generally considered to be Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa This trend is related to the electronegativity of the heteroatom; the more electronegative the heteroatom (Oxygen > Nitrogen > Sulfur), the more tightly it holds its lone pair of electrons, making them less available for delocalization and thus decreasing aromatic character. ksu.edu.sa Consequently, the order of reactivity towards electrophiles is the reverse of the aromaticity order: Pyrrole > Furan > Thiophene > Benzene. pharmaguideline.com

In the compound this compound:

The Furan Ring: Furan is less aromatic and more reactive than thiophene. youtube.com It acts as an electron-donating group, increasing the electron density of the attached thiophene ring, particularly at the C-4 position where it is attached.

The Thiophene Ring: Thiophene is more aromatic and less reactive than furan. youtube.com Its reactivity is modulated by the two substituents.

The Carbaldehyde Group: The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its resonance-withdrawing (-M) effect. This effect deactivates the thiophene ring towards electrophilic substitution, drawing electron density away from the ring.

Samarium Diiodide Promoted Reactions with Thiophenecarbaldehydes

Samarium diiodide (SmI₂) is a powerful single-electron transfer agent widely used in organic synthesis for promoting a variety of coupling and reduction reactions. nih.govgu.se Its application to thiophenecarbaldehydes has been studied, revealing distinct reactivity patterns based on the position of the aldehyde group.

For 3-thiophenecarbaldehyde, the core structure of the target molecule, SmI₂-promoted coupling reactions occur regioselectively at the C-2 position of the thiophene ring. acs.orgacs.orgresearchgate.net This is in contrast to 2-thiophenecarbaldehyde, where the reaction occurs at the C-5 position. acs.org The reaction with 3-thiophenecarbaldehyde in the presence of another aldehyde and hexamethylphosphoramide (B148902) (HMPA) leads to cross-coupling products. acs.org

A particularly interesting transformation occurs when the reaction intermediates are subsequently treated with an alkylating agent. This can lead to S-alkylation, which is accompanied by a concurrent opening of the thiophene ring to afford substituted γ-lactols. acs.orgacs.org This reaction pathway provides a method for transforming the stable thiophene ring into a different functionalized heterocyclic structure. The presence of the furan-2-yl substituent at the C-4 position would be expected to influence the electronic environment of the thiophene ring, but the fundamental reactivity pattern with SmI₂ at the C-2 position is anticipated to remain a key transformation pathway.

Table 3: Summary of SmI₂ Promoted Reactions on 3-Thiophenecarbaldehyde
Reaction TypeSite of ReactivitySubsequent StepsFinal Product TypeReference
Self-couplingC-2 Position-Pinacol (B44631) and C-2 coupled dimer acs.org
Cross-coupling with R-CHOC-2 Position-2-(hydroxyalkyl)thiophene-3-carbaldehyde acs.org
Coupling-AlkylationC-2 PositionS-alkylationγ-Lactol (via ring opening) acs.org

Derivatives and Analogs Research of 4 Furan 2 Yl Thiophene 3 Carbaldehyde

Design and Synthesis of Novel Heterocyclic Conjugates

The conjugation of the furan-thiophene core with other heterocyclic systems has been a fruitful strategy for creating novel chemical entities. This approach involves multi-step synthetic sequences that utilize the reactivity of the carbaldehyde group and the aromatic rings to introduce moieties like pyrazole (B372694), thiazole (B1198619), oxadiazole, rhodanine (B49660), and benzothiazole (B30560).

Pyrazolyl-Thiazole Derivatives Incorporating Thiophene (B33073)

A notable area of research involves the synthesis of hybrid molecules containing pyrazole, thiazole, and thiophene rings. nih.govresearchgate.net The synthetic pathway to these complex heterocycles typically begins with a thiophene-containing precursor. nih.gov A multi-step process can be employed, starting with the condensation of an acetyl thiophene with phenyl hydrazine (B178648), which, after cyclization, forms a pyrazole-4-carbaldehyde intermediate. nih.gov

This aldehyde is then reacted with thiosemicarbazide (B42300) to yield a thiosemicarbazone derivative. nih.gov The final step in the sequence is the reaction of this thiosemicarbazone intermediate with various substituted phenacyl bromides. nih.gov This reaction, conducted under reflux conditions in ethanol (B145695), leads to the formation of the target pyrazolyl-thiazole derivatives. nih.govresearchgate.net The structures of these newly synthesized compounds are typically confirmed using NMR spectroscopy and mass spectrometry. nih.govrsc.org This synthetic strategy allows for the introduction of a variety of substituents on the phenyl ring attached to the thiazole moiety. nih.gov

Table 1: Examples of Synthesized Pyrazolyl-Thiazole Derivatives with Thiophene Moiety nih.gov

Compound ID R-Group on Phenyl Ring
7a 4-OCH₃
7b 4-NO₂
7c 3-NO₂
7d 4-F
7e 4-Cl
7f 4-Br

| 7g | 4-CH₃ |

Thiophene-Substituted 1,3,4-Oxadiazole (B1194373) Derivatives

The incorporation of a 1,3,4-oxadiazole ring, an electron-deficient system, with an electron-rich thiophene moiety can result in molecules with interesting properties. researchgate.net The synthesis of these derivatives can be achieved through various routes. A common and efficient method involves the cyclodehydration of precursor molecules. luxembourg-bio.com

One synthetic approach starts with the esterification of a substituted benzoic acid, which is then treated with hydrazine hydrate (B1144303) to form a benzohydrazide. researchgate.net This precursor is subsequently reacted with a thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to form a key 2-(substituted-phenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole intermediate. researchgate.net This intermediate can be further modified, for example, through palladium-catalyzed Suzuki cross-coupling reactions with various aryl or heteroarylboronic acids, to generate a diverse series of unsymmetrical bipolar organic molecules. researchgate.netjournalcra.com The structural identity of the final products is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. researchgate.net Another strategy involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized to the 1,3,4-oxadiazole ring. luxembourg-bio.com

Table 2: Synthetic Pathway for Thiophene-Substituted 1,3,4-Oxadiazole Derivatives researchgate.net

Step Starting Materials Reagents Intermediate/Product
1 4-Bromobenzoic acid Esterification, then Hydrazine Hydrate 4-Bromobenzohydrazide
2 4-Bromobenzohydrazide, 5-Chlorothiophene-2-carboxylic acid POCl₃ 2-(4-Bromophenyl)-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole

| 3 | Intermediate from Step 2, Aryl/heteroarylboronic acids | Pd-catalyst (Suzuki Coupling) | Target thiophene-substituted 1,3,4-oxadiazole derivatives |

Rhodanine-Furan Conjugates and their Synthesis

Rhodanine, a derivative of thiazolidine, can be conjugated with furan-containing structures to produce compounds of significant interest. The synthesis of these conjugates often utilizes the Knoevenagel condensation reaction. This reaction typically involves the condensation of a furan-2-carbaldehyde derivative with a rhodanine compound, such as rhodanine-3-acetic acid.

This method has been used to synthesize a variety of furan (B31954) derivatives bearing a rhodanine moiety. growingscience.com For instance, research has described the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. growingscience.com These syntheses highlight the utility of the furan carbaldehyde group as a reactive handle for constructing more complex molecular architectures.

Benzothiazol-2'-ylthio Derivatives from Furan-2-carbaldehyde

Benzothiazole is another important heterocyclic ring that can be incorporated into molecules containing a furan moiety. ekb.egijpsr.com The most common and direct method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and an appropriate aldehyde. ekb.egmdpi.com

In this context, furan-2-carbaldehyde or its derivatives can serve as the aldehyde component. The reaction involves condensing 2-aminothiophenol with the furan-2-carbaldehyde. This process can be catalyzed by various reagents, including a mixture of H₂O₂/HCl in ethanol at room temperature. mdpi.com This approach provides an efficient route to synthesize a series of benzothiazole compounds directly linked to a furan ring at the 2-position of the benzothiazole system. mdpi.com

Functionalization of Furan and Thiophene Moieties in the Core Structure

Direct modification of the furan and thiophene rings within the core structure represents another key research avenue. This strategy focuses on introducing new functional groups, such as halogens, onto the heterocyclic rings to modulate their electronic properties and reactivity.

Synthesis of Halogenated Thiophene-Containing Compounds

The introduction of halogen atoms onto the thiophene ring is a critical functionalization strategy. Various methods have been developed for the preparation of halogenated thiophene derivatives, which can then serve as key building blocks for more complex molecules. nih.gov

One effective method is a one-pot bromination/debromination procedure. For example, starting with 3-methylthiophene, this process can yield 2,4-dibromo-3-methylthiophene, selectively placing a bromine atom at the desired 4-position of the thiophene ring. nih.gov Chlorination of thiophene rings can also be achieved through different means. Vapor phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures (e.g., 500°C) has been shown to produce trichlorinated thiophene derivatives in good yields. nih.gov Another approach involves the lithiation of a polyhalogenated thiophene, such as tetrachlorothiophene, with an organolithium reagent like n-butyllithium, followed by quenching with an electrophile to introduce other functional groups alongside the halogens. nih.gov In some cases, halogen-dance reactions can occur, where halogens migrate to different positions on the thiophene ring under specific reaction conditions, such as treatment with sodium methoxide. researchgate.net

Table 3: Methods for Halogenation of Thiophene Derivatives nih.gov

Method Starting Material Example Reagents Product Example
Bromination/Debromination 3-Methylthiophene Bromine, Zinc dust 2,4-Dibromo-3-methylthiophene
Vapor Phase Chlorination 2-Thiophenecarbonitrile Cl₂, 500°C 3,4,5-Trichloro-2-thiophenenitrile

| Lithiation | Tetrachlorothiophene | n-Butyllithium, then CO₂ | 3,4,5-Trichloro-2-thiophenecarboxylic acid |

Amino Acid Conjugates of Furan and Thiophene Carbonyls

The conjugation of amino acids to furan and thiophene carbonyl scaffolds represents a strategic approach to developing novel bioactive molecules. A notable area of investigation has been the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives as potential inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). nih.govnih.gov The suppression of FIH-1 can activate Hypoxia-Inducible Factor (HIF-α), a key transcription factor in cellular response to hypoxic conditions. nih.govnih.gov

In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit FIH-1 by measuring HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. nih.govnih.gov The research established a correlation between the docking score of the compounds at the FIH-1 active site, their chemical structure, and their biological activity in promoting HIF-α/HRE transcriptional activity. nih.govnih.gov This suggests that the amino acid moiety can be tailored to optimize interaction with the enzyme's active site, thereby modulating the HIF pathway.

Another study successfully synthesized a series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones through a metal-free C-N coupling reaction. rsc.org Preliminary biological activity assays using the MTT method on various cancer cell lines indicated that the introduction of amino acid linkers did not impart toxicity. rsc.org This finding is crucial as it supports their potential use as linkers to connect the furanone unit with other bioactive moieties that contain hydroxyl or amino groups, paving the way for the design of more complex and targeted therapeutic agents. rsc.org

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. georgiasouthern.edu For derivatives of furan and thiophene, these studies have been pivotal in identifying key structural features responsible for their therapeutic effects. nih.gov The thiophene ring, in particular, is considered a "privileged pharmacophore" and is often used as a bioisosteric replacement for phenyl rings to improve physicochemical properties and metabolic stability. nih.gov

SAR studies on novel thiophene-2-carboxamide derivatives have revealed important trends. nih.gov For instance, it was found that amino thiophene-2-carboxamide derivatives were more potent in their antioxidant and antibacterial activities than their hydroxyl or methyl counterparts, a difference attributed to the presence of the amino group and the absence of an azo moiety. nih.gov

In the context of anticancer agents, SAR analysis of derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) showed that substituting the furan ring with a thiophene ring resulted in better inhibitory activity against HIF-1. nih.gov Specifically, the thiophene-substituted compound exhibited an IC50 of 3.7 μM, significantly more potent than the furan-substituted version (IC50 = 70 μM). nih.gov

Further research into 4-arylthiophene-2-carbaldehydes demonstrated that different substitutions on the aryl ring lead to varied biological activities, including antibacterial, anti-urease, and antioxidant effects. nih.gov For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa, while 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde exhibited superior urease inhibition. nih.gov These findings underscore the critical role that specific functional groups and their positions on the molecular scaffold play in determining the biological profile of the derivatives.

Table 1: SAR Findings for Thiophene and Furan Derivatives
Compound SeriesKey Structural FeatureObserved ActivityReference
Thiophene-2-carboxamidesAmino group at position-3Higher antioxidant and antibacterial potency nih.gov
YC-1 Analogs (HIF-1 Inhibitors)Thiophene ring (vs. Furan)Increased inhibitory activity nih.gov
4-Arylthiophene-2-carbaldehydesTrifluoromethylbenzonitrile groupExcellent antibacterial activity nih.gov
4-Arylthiophene-2-carbaldehydes3-chloro-4-fluoro-phenyl groupSuperior urease inhibition nih.gov

Isomeric and Conformational Analysis of Derivatives

The three-dimensional structure and conformational preferences of molecules are critical determinants of their interaction with biological targets. For furan- and thiophene-based compounds, isomeric and conformational analyses provide essential information about their structural properties and rigidity. nih.govolemiss.edu

Computational and experimental studies, including NMR, have been employed to examine the conformational preferences of furan- and thiophene-based arylamides. nih.gov These studies quantify differences in conformational rigidity, which is crucial for applications such as foldamer design. nih.gov For instance, N-methylfuran-2-carboxamide was found to retain a significant portion of its hydrogen-bonded (eclipsed) conformation even in polar solvents. nih.gov When the oxygen atom was replaced by sulfur to form N-methylthiophene-2-carboxamide, there was only a 15–30% loss of the eclipsed conformers, indicating that the conformational preferences are modulated by a complex interplay of forces, including hydrogen bonding and geometrical patterns. nih.gov

In hybrid systems containing alternating furan and thiophene rings linked to a central benzothiadiazole (BTD) ring, computational studies at the B3LYP/6-31G(d,p) level of theory have been used to determine the most stable conformations. olemiss.edu The analysis revealed that structures with low relative energies, high rotational barriers, and planar conformations are the most promising for applications in organic semiconductors. olemiss.edu It was determined that the lowest energy structures occurred when the furan rings were directly connected to the central BTD ring. olemiss.edu This research highlights how varying the heteroatoms and their conformation can significantly alter the electronic and physical properties of the molecule. olemiss.edu

Table 2: Conformational Preferences in Furan/Thiophene Systems
Compound SystemKey FindingMethodologyReference
N-methylfuran-2-carboxamide vs. N-methylthiophene-2-carboxamideReplacement of O with S resulted in only a 15-30% loss of the eclipsed conformer.Computational methods and NMR experiments nih.gov
Alternating furan and thiophene rings with a central benzothiadiazole (BTD)Lowest energy structures have furan rings directly connected to the BTD core.B3LYP/6-31G(d,p) level of theory computations olemiss.edu

Advanced Spectroscopic and Structural Elucidation of 4 Furan 2 Yl Thiophene 3 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of the molecule by examining the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Furan-2-yl)thiophene-3-carbaldehyde is expected to exhibit a series of characteristic absorption bands that confirm the presence of the aldehyde, furan (B31954), and thiophene (B33073) moieties. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1660-1700 cm⁻¹. For conjugated aldehydes like the title compound, this band is often found at a lower wavenumber due to the delocalization of π-electrons. For instance, the C=O stretch in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of both the furan and thiophene rings are anticipated to appear above 3000 cm⁻¹, generally in the 3120-3080 cm⁻¹ region. iosrjournals.org The in-plane and out-of-plane C-H bending vibrations provide further structural information and are found in the fingerprint region (below 1500 cm⁻¹).

Vibrations associated with the heterocyclic rings are also key identifiers. The C=C stretching vibrations within the thiophene and furan rings typically result in multiple bands between 1550 cm⁻¹ and 1350 cm⁻¹. iosrjournals.org The C-S stretching mode of the thiophene ring is often observed in the 860-600 cm⁻¹ range, although its intensity can be weak. iosrjournals.orgxisdxjxsu.asia The characteristic asymmetric C-O-C stretching of the furan ring is expected around 1260-1200 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Ring of Origin
Aromatic C-H Stretch 3120 - 3080 Thiophene & Furan
Aldehyde C-H Stretch 2850 - 2750 Aldehyde
Carbonyl (C=O) Stretch 1700 - 1660 Aldehyde
Ring C=C Stretch 1550 - 1350 Thiophene & Furan
Asymmetric C-O-C Stretch 1260 - 1200 Furan
Ring Breathing/Deformation 1200 - 800 Thiophene & Furan
C-S Stretch 860 - 600 Thiophene

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the C=C stretching vibrations of the aromatic rings are typically strong and well-defined, making them particularly useful for characterization. researchgate.net In studies of 2-thiophene carboxylic acid, C=C stretching vibrations were clearly observed in the Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org

The symmetric "ring breathing" vibrations of both the furan and thiophene rings, which involve the concerted expansion and contraction of the rings, usually give rise to intense Raman signals. The C-S stretching vibration in the thiophene ring can also be more readily observed in the Raman spectrum compared to the IR spectrum. iosrjournals.org The relative intensities of bands in the FT-IR and FT-Raman spectra are governed by different selection rules; polar groups like C=O produce strong IR bands, whereas non-polar, more polarizable bonds like aromatic C=C produce strong Raman signals.

Table 2: Predicted FT-Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3120 - 3080 Medium
Carbonyl (C=O) Stretch 1700 - 1660 Weak-Medium
Ring C=C Stretch 1550 - 1350 Strong
Ring Breathing 1200 - 900 Strong
C-S Stretch 860 - 600 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous evidence of the carbon skeleton and the specific arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six protons in the molecule.

Aldehyde Proton (-CHO): This proton is highly deshielded and should appear as a singlet far downfield, typically in the range of δ 9.9–10.1 ppm. rsc.org

Thiophene Protons (H-2, H-5): The two protons on the thiophene ring are in different chemical environments. H-2, being ortho to the electron-withdrawing aldehyde group, would be more deshielded than H-5. They are expected to appear as singlets or narrow doublets (if long-range coupling is resolved) in the aromatic region, likely between δ 7.5 and 8.5 ppm.

Furan Protons (H-3', H-4', H-5'): The three furan protons will appear as a set of coupled signals. H-5' (adjacent to the oxygen) is typically the most deshielded, appearing as a doublet of doublets around δ 7.4–7.6 ppm. H-3' (adjacent to the thiophene ring) would be a doublet of doublets around δ 6.5–6.7 ppm, and H-4' would be a triplet or doublet of doublets in between, around δ 6.4–6.6 ppm. rsc.org The coupling constants (J) are characteristic: J₃₄ ≈ 3.5 Hz, J₄₅ ≈ 1.7 Hz, and J₃₅ ≈ 0.8 Hz. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals.

Aldehyde Carbon (-CHO): The carbonyl carbon is the most deshielded, appearing significantly downfield around δ 183–186 ppm. rsc.org

Thiophene Carbons (C-2, C-3, C-4, C-5): The four sp² carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the aldehyde (C-3) and the carbon attached to the furan ring (C-4) would be quaternary and appear in the δ 130–150 ppm range. The protonated carbons, C-2 and C-5, would appear in the δ 120–140 ppm range.

Furan Carbons (C-2', C-3', C-4', C-5'): The furan carbons are also distinct. C-2' (the point of attachment) and C-5' (adjacent to oxygen) are typically the most deshielded furan carbons, appearing around δ 140–155 ppm. The protonated C-3' and C-4' carbons are more shielded, resonating in the δ 110–120 ppm range. rsc.orgmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted δ (ppm) Multiplicity (¹H) Expected J (Hz) (¹H)
Aldehyde ¹H 9.9 - 10.1 s -
Aldehyde ¹³C 183 - 186 - -
Thiophene-2 ¹H 8.0 - 8.5 s or d -
Thiophene-2 ¹³C 130 - 140 - -
Thiophene-3 ¹³C 135 - 145 - -
Thiophene-4 ¹³C 140 - 150 - -
Thiophene-5 ¹H 7.5 - 8.0 s or d -
Thiophene-5 ¹³C 120 - 130 - -
Furan-2' ¹³C 150 - 155 - -
Furan-3' ¹H 6.5 - 6.7 dd J₃₄ ≈ 3.5, J₃₅ ≈ 0.8
Furan-3' ¹³C 110 - 115 - -
Furan-4' ¹H 6.4 - 6.6 dd or t J₃₄ ≈ 3.5, J₄₅ ≈ 1.7
Furan-4' ¹³C 112 - 118 - -
Furan-5' ¹H 7.4 - 7.6 dd J₄₅ ≈ 1.7, J₃₅ ≈ 0.8
Furan-5' ¹³C 142 - 148 - -

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. It would show a clear correlation between the adjacent furan protons H-3', H-4', and H-5', confirming their sequence within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the five protonated carbons: C2/H2, C5/H5, C3'/H3', C4'/H4', and C5'/H5'.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across quaternary carbons and between the different parts of the molecule. Expected long-range (2-3 bond) correlations would include:

The aldehyde proton correlating to the thiophene carbons C-3 and C-2.

The thiophene proton H-2 correlating to C-3 and C-4.

The furan proton H-3' correlating across the inter-ring bond to the thiophene carbon C-4, providing definitive proof of the 4-(Furan-2-yl) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. NOESY is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the two rings and the orientation of the aldehyde group relative to the thiophene ring. For example, a NOE correlation between the aldehyde proton and the thiophene H-2 proton would indicate a specific rotational isomer is preferred.

Conformational Equilibrium and Isomer Determination via NMR

The structure of this compound is not rigid. Rotational isomerism can occur around two key single bonds: the C4-C2' bond connecting the two rings and the C3-CHO bond.

Inter-ring Conformation: The furan and thiophene rings can rotate relative to each other. The molecule may exist in a conformational equilibrium between a planar (or near-planar) arrangement, which maximizes π-system conjugation, and non-planar (twisted) forms, which relieve steric hindrance. NOESY data can reveal the time-averaged proximity of protons on opposite rings (e.g., thiophene H-5 and furan H-5'), providing insight into the dominant conformation.

Aldehyde Conformation: Aldehydes attached to aromatic rings often exist as an equilibrium between two planar conformers, typically designated as O-syn and O-anti, referring to the orientation of the carbonyl oxygen relative to a neighboring bond or atom. In this case, it would refer to the orientation relative to the C4-C5 bond of the thiophene ring. The position of the aldehyde proton in the ¹H NMR spectrum and NOE correlations between this proton and nearby ring protons (H-2) can help determine the preferred rotamer or the ratio of the two if they are in fast exchange on the NMR timescale. documentsdelivered.com

Variable-temperature (VT) NMR studies can be employed to investigate these dynamic processes. Changes in chemical shifts or the broadening and sharpening of signals as a function of temperature can provide thermodynamic and kinetic information about the conformational equilibria.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution and electrospray ionization techniques are particularly valuable for the structural elucidation of novel furan-thiophene derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This precision is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. For derivatives of this compound, HRMS is used to confirm the successful synthesis and purity of the target molecules. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places.

In the analysis of related heterocyclic systems, such as furan- and thiophene-containing amides and chalcones, HRMS data is consistently reported to validate the proposed structures. nih.govrsc.org The method involves comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed chemical formula. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition. nih.govrsc.org For instance, in the characterization of a furan-carboxamide derivative, the calculated m/z for the protonated molecule [M+H]⁺ was compared to the experimentally found value, confirming the structure. nih.gov

Table 1: Representative HRMS Data for Furan-Thiophene Analogs

Compound Class Proposed Formula [M+H]⁺ Calculated m/z Found m/z Reference
Furan-Carboxamide C₁₉H₁₇N₂O₄ 337.11883 337.11823 nih.gov
Furan-Carbohydrazide C₁₃H₁₃N₂O₄ 261.08753 261.08699 nih.gov

This table is interactive. Click on the headers to sort the data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally labile, molecules without significant fragmentation. frontiersin.orgresearchgate.net In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer. frontiersin.org

For furan-thiophene derivatives, ESI-MS is typically used to observe the protonated molecular ion, [M+H]⁺, which confirms the molecular weight of the compound. rsc.orgnih.gov The technique can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. Analyzing these fragments provides valuable information about the molecule's structure and connectivity. researchgate.netnih.gov For example, in the study of fused nitrogen-containing heterocycles, ESI-MS/MS revealed characteristic cross-ring cleavages and losses of substituents, which helped to elucidate the fragmentation pathways and confirm the core structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is fundamental to understanding its photophysical properties, such as color and fluorescence.

Derivatives of this compound often belong to a class of compounds known as donor-π-acceptor (D–π–A) systems. In these molecules, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge (the furan-thiophene core). This architecture gives rise to strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

The UV-Vis absorption spectrum of these compounds typically shows one or more broad bands in the range of 300-450 nm, corresponding to π–π* and ICT transitions. nih.govmdpi.combeilstein-journals.org The exact position of the maximum absorption wavelength (λabs) is sensitive to the electronic nature of the substituents on the furan and thiophene rings and the polarity of the solvent. nih.govmdpi.com For example, introducing a stronger electron-donating group causes a bathochromic (red) shift in the absorption spectrum. nih.gov

Upon excitation with UV or visible light, many of these derivatives exhibit fluorescence, emitting light at a longer wavelength than they absorb. The photoluminescence (PL) or emission spectrum provides information about the energy of the excited state. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often observed in D–π–A systems due to significant geometric relaxation in the excited state. beilstein-journals.org

Table 2: Photophysical Data for Thiophene-Based D–π–A Compounds in THF

Compound Type λabs (nm) λem (nm) Stokes Shift (nm) Reference
Tetraphenylethylene–thiophene ~325 - - nih.gov
Dimesitylboron-thienothiophene-triphenylamine 411 520 109 beilstein-journals.org

This table is interactive. Users can sort the data by clicking on the column headers.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov This parameter is crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org

The quantum yield is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. nih.gov The following equation is commonly used:

ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)

Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. nih.gov

For thiophene-based materials, quantum yields can vary significantly, from less than 1% to over 80%, depending on the molecular structure, rigidity, and environment. beilstein-journals.orgnih.govrsc.org Factors that promote non-radiative decay pathways, such as molecular vibrations and intersystem crossing, tend to lower the quantum yield. nih.govrsc.org Studies have shown that modifying the structure to increase rigidity and minimize aggregation can enhance fluorescence efficiency. nih.gov For example, a dimesitylboron-thienothiophene derivative was found to have a high quantum efficiency of 86% in a THF solution. beilstein-journals.org

X-ray Crystallographic Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in It provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and conformation. mkuniversity.ac.innih.gov

In the crystal structure of a related compound, 3-[(2-formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde, the dihedral angle between the two thiophene rings was found to be 65.10 (10)°. nih.gov The analysis also identified a network of intermolecular hydrogen bonds (C—H⋯O and O—H⋯O) that stabilize the crystal packing. nih.gov Such investigations into intermolecular interactions are crucial for understanding the solid-state properties of these materials. mkuniversity.ac.in

Table 3: Selected Crystallographic Data for a Thiophene-Carbaldehyde Derivative

Parameter Value
Chemical Formula C₁₁H₈O₃S₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.6227 (18)
b (Å) 10.136 (2)
c (Å) 14.272 (3)
β (°) 101.998 (4)
Volume (ų) 1078.7 (4)
Dihedral Angle (Thiophene-Thiophene) 65.10 (10)°

Data from reference nih.gov. This table is interactive.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis, which is crucial for quantitatively and qualitatively understanding intermolecular interactions in a crystal lattice, is contingent upon the availability of crystallographic information files (CIF). As no crystal structure has been published for this compound, this analysis cannot be performed. Such an analysis would typically reveal the percentage contributions of different types of intermolecular contacts, such as H···H, C···H, O···H, and S···H interactions, which govern the crystal packing arrangement.

Intramolecular Hydrogen Bonding Networks

The presence and geometry of intramolecular hydrogen bonds are determined from the precise atomic coordinates and bond distances within a molecule, data which is obtained through structural elucidation techniques like X-ray crystallography. Without this data for this compound, a definitive description of its intramolecular hydrogen bonding network is not possible. Theoretical calculations could predict potential interactions, but experimental verification is required for a conclusive analysis.

Computational Chemistry and Theoretical Studies of 4 Furan 2 Yl Thiophene 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4-(Furan-2-yl)thiophene-3-carbaldehyde. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such systems, providing a good balance between accuracy and computational cost.

The optimization of the molecular geometry of this compound is the foundational step in computational analysis. This process determines the lowest energy conformation of the molecule. The geometry is influenced by the electronic and steric interactions between the furan (B31954), thiophene (B33073), and carbaldehyde moieties. The planarity of the molecule is a key aspect, as it affects the extent of π-conjugation. In systems with linked aromatic rings like furan and thiophene, a certain degree of torsional angle between the rings is expected.

The optimized structure would reveal key bond lengths and angles. For instance, the C-C bond connecting the furan and thiophene rings is expected to have a length indicative of partial double bond character due to conjugation. The bond lengths within the furan and thiophene rings will be characteristic of aromatic systems, and the C=O bond of the carbaldehyde group will be a prominent feature.

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is illustrative and based on typical values for related furan and thiophene derivatives.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C(thiophene)-C(furan) 1.45
C=O (carbaldehyde) 1.22
C-H (aldehyde) 1.10
Bond Angles (°)
C(thiophene)-C(thiophene)-C(furan) 125
C(thiophene)-C(furan)-O(furan) 110
Dihedral Angle (°)
Furan-Thiophene 20-30

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be delocalized over the electron-rich furan and thiophene rings, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring. This distribution is characteristic of a push-pull system, where the furan acts as a weak electron donor and the carbaldehyde as an acceptor. This intramolecular charge transfer is a key feature influencing the molecule's electronic and optical properties. The HOMO-LUMO gap for conjugated systems like this typically falls in the range of 3-5 eV.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters The following data is illustrative and based on typical values for related furan and thiophene derivatives.

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0
HOMO-LUMO Gap (ΔE) 4.5

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the furan and thiophene rings and the carbaldehyde group. The analysis would quantify the charge transfer from the lone pairs of the oxygen and sulfur atoms into the antibonding orbitals of the neighboring atoms. These interactions contribute to the stability of the molecule and its conjugated system.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions The following data is illustrative and based on typical values for related furan and thiophene derivatives.

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O) in Furan π*(C-C) in Furan ~20
LP(S) in Thiophene π*(C-C) in Thiophene ~15
π(C=C) in Furan π*(C=C) in Thiophene ~10
π(C=C) in Thiophene π*(C=O) in Aldehyde ~5

First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large β values are of interest for applications in optoelectronics. Push-pull systems, like this compound, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit significant NLO properties.

The furan and thiophene rings act as a π-bridge, facilitating charge transfer from the furan (donor) to the carbaldehyde (acceptor). DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability. The magnitude of β is expected to be influenced by the degree of charge transfer and the planarity of the molecule. For similar push-pull molecules containing furan and thiophene, the first-order hyperpolarizability has been shown to be significant. semanticscholar.orgresearchgate.net

Table 4: Predicted First-Order Hyperpolarizability The following data is illustrative and based on typical values for related furan and thiophene derivatives.

Parameter Predicted Value (a.u.)
β_total 1000 - 5000

DFT calculations can be used to predict various thermodynamic properties of a molecule at different temperatures. These properties, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are important for understanding the stability and reactivity of the molecule under different conditions. These calculations are typically based on the vibrational frequencies obtained from the optimized geometry.

The thermodynamic properties of this compound would be expected to increase with temperature, which is a general trend for molecules. These calculated values are crucial for predicting the outcomes of chemical reactions and for understanding the molecule's behavior in various chemical processes.

Table 5: Predicted Thermodynamic Properties at 298.15 K and 1 atm The following data is illustrative and based on typical values for related aromatic aldehydes.

Property Predicted Value Unit
Heat Capacity (C°p,m) ~150 J mol⁻¹ K⁻¹
Entropy (S°m) ~400 J mol⁻¹ K⁻¹
Enthalpy (H°m) ~50 kJ mol⁻¹

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For compounds built on a furan-thiophene scaffold, molecular docking has been instrumental in elucidating potential mechanisms of action for various biological activities, including anticancer and antibacterial effects. nih.gov

Studies on furan-thiophene chalcone (B49325) derivatives, for instance, have utilized molecular docking to investigate their interactions with key protein targets like tubulin and glucosamine-6-phosphate synthase. nih.gov These simulations help to rationalize the observed in vitro activities by visualizing how the ligands fit into the binding pockets of their respective protein targets, supporting the experimental results. nih.gov Similarly, docking studies on other thiophene-based compounds have been conducted to assess their potential as inhibitors for targets such as SARS-CoV-2 proteins and enzymes involved in diabetic management. gyanvihar.orgresearchgate.net

A primary output of molecular docking simulations is the binding energy (or docking score), which estimates the strength of the interaction between a ligand and its target protein. A more negative binding energy typically indicates a more stable and favorable interaction. For a series of novel 3-furan-1-thiophene-based chalcones, docking against the colchicine (B1669291) binding site of tubulin yielded binding affinities ranging from -8.2 to -9.2 kcal/mol. nih.gov

The analysis of these docked complexes reveals the specific molecular interactions that stabilize the ligand-protein binding. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets within the protein's active site.

Pi-Pi Stacking: Aromatic rings, such as the furan and thiophene moieties, can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The table below summarizes docking results for representative furan-thiophene derivatives from the literature, illustrating the typical binding energies and key interactions observed.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Examples)Reference
(E)-3-[5-(2,4-Dichloro-phenyl)-furan-2-yl]-1-thiophen-2-yl-propenoneTubulin4O2B-8.5Not specified nih.gov
(E)-3-(5-(4-Nitrophenyl)-furan-2-yl)-1-(thiophen-2-yl)propen-1-oneTubulin4O2B-9.2Not specified nih.gov
Methyl 2-benzoylamino-5-(4-methoxybenzoyl)-4-methylthiophene-3-carboxylateSARS-CoV-2 Mpro6LU7-81.42 (score)Not specified gyanvihar.org
N-(thiophen-2-ylmethyl)furan-2-carboxamideUrease, AChE, BChE-Not specifiedHIS323 (Urease), TYR337 (AChE) researchgate.net
Thiazole (B1198619) derivative of thiophene carbaldehyde (Compound 3i)α-glucosidase5NN5-8.10ASP242, ASP333, ARG562 researchgate.net

Note: The scoring functions and software used can vary between studies, leading to different scales for binding energy values.

A critical validation of molecular docking studies is the correlation between predicted binding affinities and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). A strong correlation suggests that the computational model accurately reflects the molecular interactions driving the biological effect.

In studies of furan-thiophene derivatives, docking scores have frequently been shown to align with in vitro results. For example, furan-thiophene-based chalcones that displayed lower (i.e., better) binding energies in simulations against tubulin also exhibited higher cytotoxicity against MCF-7 breast cancer cells. nih.gov Specifically, the compound with the best docking score of -9.2 kcal/mol also showed the most potent anticancer activity. nih.gov Similarly, research on thiazole derivatives of thiophene carbaldehyde found that compounds with the highest docking scores against α-glucosidase were also the most potent inhibitors in enzymatic assays. researchgate.net This consistency between in silico predictions and experimental data underscores the utility of molecular docking in identifying promising lead compounds and explaining their structure-activity relationships (SAR). researchgate.net

In Silico Prediction of Pharmacokinetic Properties (ADME)

Beyond predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of a potential drug candidate, encompassed by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction allows for the early identification of compounds with poor drug-like properties, saving time and resources.

For various classes of furan and thiophene derivatives, ADME properties have been predicted using computational tools. nih.govrsc.org These studies often assess parameters guided by frameworks like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Key ADME parameters evaluated for furan-thiophene derivatives in the literature include:

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Oral Bioavailability: A qualitative measure of the compound's potential to be an orally active drug.

The following table presents a summary of predicted ADME properties for some furan-thiophene-containing compounds, demonstrating the general drug-likeness observed in this chemical family.

Compound ClassPredicted GI AbsorptionPredicted BBB PenetrationLipinski's Rule ViolationsOral BioavailabilityReference
Thiazolidine-2,4-diones with furan/thiopheneHighNo0Good rsc.org
Thiazole Schiff bases with furanGoodNo0Good nih.gov
Thiazole derivatives of thiophene carbaldehydeHighNo0Good researchgate.net

These in silico analyses generally suggest that the furan-thiophene scaffold is a favorable backbone for developing orally bioavailable drugs. researchgate.netnih.govrsc.org

Computational Modeling for Structure Optimization and Biological Target Prediction

Computational modeling is not only a predictive tool but also a guide for the rational design and optimization of molecular structures. By analyzing the docked poses of a lead compound like a furan-thiophene derivative, chemists can identify opportunities for structural modification to enhance binding affinity or improve ADME properties. For instance, if a simulation reveals an unoccupied hydrophobic pocket in the target's active site, a nonpolar group could be added to the ligand to exploit this interaction and improve potency.

Furthermore, computational approaches can be employed to predict potential biological targets for a novel compound. This "target fishing" or "reverse docking" involves screening the compound against a large library of protein structures to identify those with which it is most likely to interact. This can help to uncover novel mechanisms of action or identify potential off-target effects early in the drug discovery process. While specific studies on structure optimization and target prediction for this compound are not available, the general methodologies are widely applied to heterocyclic compounds to accelerate the development of new therapeutic agents. nih.gov

Applications in Advanced Materials Science

Organic Semiconductors and Electronic Devices

Thiophene-based π-conjugated small molecules and polymers are a major focus of research for use as organic semiconductors. cas.org These materials are foundational to various optoelectronic and electronic devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), due to their charge carrier properties. cas.org The inclusion of heteroatoms like sulfur (in thiophene) and oxygen (in furan) in π-bonded molecular structures is a common strategy for developing organic semiconductors. cas.org

However, there are no specific studies or performance data available that characterize or utilize 4-(Furan-2-yl)thiophene-3-carbaldehyde as an organic semiconductor in electronic devices.

Optoelectronic Materials and Devices

Furan (B31954) and thiophene (B33073) rings are frequently used as π-conjugated linkers or building blocks in materials designed for optoelectronic applications. researchgate.netmdpi.com Their electron-rich nature and ability to facilitate charge transfer are beneficial for creating materials used in devices like OLEDs. mdpi.com For instance, pyrazoline derivatives containing furan and thiophene have been investigated as luminescent materials for optoelectronics. researchgate.net

A review of available data shows no specific research focused on the synthesis, photophysical properties, or application of This compound in optoelectronic materials or devices.

Components in Covalent Organic Frameworks and Organic Solar Cells

Covalent Organic Frameworks (COFs): Thiophene-based building blocks are of increasing interest for creating COFs, which are crystalline porous polymers with potential applications in electronic devices. nih.govmdpi.com Typically, monomers with specific geometries and reactive groups, such as diboronic acids, are used to form the extended porous structure of COFs. nih.gov While aldehyde-functionalized molecules can be used in COF synthesis, there is no literature describing the use of This compound as a monomer for this purpose.

Organic Solar Cells (OSCs): Both furan and thiophene moieties are extensively incorporated into organic dyes and fullerene derivatives for use in dye-sensitized solar cells (DSSCs) and bulk heterojunction organic solar cells. lookchem.comnih.gov These heterocycles help provide effective conjugation and can lower the energy of charge transfer transitions, which is crucial for photovoltaic performance. lookchem.com Fused-thiophene derivatives have also shown excellent stability and performance as photosensitizers. mdpi.com

There are no specific reports on the use or performance of This compound as a component in organic solar cells.

Research in Pharmaceutical and Biological Contexts Mechanistic and Target Oriented Studies

Enzyme and Protein Interaction Studies

The interaction of small molecules with enzymes and proteins is a cornerstone of drug discovery. For compounds containing furan (B31954) and thiophene (B33073) cores, a wide array of interactions has been documented, suggesting that 4-(Furan-2-yl)thiophene-3-carbaldehyde could exhibit a range of biological effects through similar mechanisms.

Modulation of Enzyme Activities

While direct studies on this compound are not available, research on analogous furan and thiophene-2-carboxamide derivatives has shown inhibitory activity against several enzymes. For instance, certain derivatives have been investigated for their kinetic effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bohrium.comresearchgate.net Compounds containing the thiophene/furan carboxamide structure have been identified as potential inhibitors of these enzymes, suggesting that the furan-thiophene scaffold is a promising starting point for developing enzyme modulators. bohrium.comresearchgate.net Other related structures have been explored as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in cellular respiration, indicating a potential for antifungal applications. nih.gov

Effects on Gene Expression Related to Oxidative Stress Responses

The cellular response to oxidative stress involves a complex network of gene expression changes. Studies on the parent molecule, furan, have shown that it can induce oxidative damage and alter the expression of genes involved in antioxidant defense and apoptosis. nih.gov Furan exposure in cell cultures has been linked to a decrease in the expression of antioxidant genes such as Sod1, Gpx1, and Cat, while increasing the expression of apoptotic genes like Casp3 and Trp53. nih.gov While these findings relate to furan itself, they highlight a potential area of investigation for furan-containing derivatives like this compound. Research on other furan-thiophene chalcones has also demonstrated significant antioxidant activity, which is intrinsically linked to the modulation of oxidative stress pathways. nih.gov

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

Hypoxia-inducible factors (HIFs) are crucial for the cellular response to low oxygen conditions, and their regulation is a key therapeutic target in various diseases. Factor inhibiting HIF-1 (FIH-1) is a negative regulator of HIF activity. A series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and evaluated as potential FIH-1 inhibitors. nih.govresearchgate.net These studies, through biological assays and docking simulations, confirmed that several of these derivatives could inhibit FIH-1, thereby activating HIF-α/HRE transcriptional activity. nih.govresearchgate.net Although this compound is not a carbonyl amino acid derivative, this research establishes the furan-thiophene scaffold as a viable candidate for designing FIH-1 inhibitors.

G Protein-Coupled Receptor 35 (GPR35) Agonist Activity

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes. Research has identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists. acs.orgnih.govacs.orgnih.gov Structure-activity relationship studies revealed that the carboxylic acid group on the thiophene ring system is critical for activating GPR35. acs.org While this compound possesses a carbaldehyde group instead of a carboxylic acid, the underlying thieno-heterocycle framework is a feature of known GPR35 agonists, suggesting a remote possibility for interaction that would require empirical validation.

Potential as Enzyme Inhibitors

The structural motif of combined furan and thiophene rings is present in various compounds designed as enzyme inhibitors. Thiophene and its derivatives are known to interact with a wide range of biological targets and have been incorporated into drugs with diverse therapeutic actions. nih.govderpharmachemica.com Studies on organotin(IV) derivatives of thiophene-2-carboxylic acid have assessed their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. researchgate.net Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate dehydrogenase inhibitors for antifungal applications. nih.gov These examples underscore the broad potential of furan-thiophene based structures as scaffolds for the development of novel enzyme inhibitors. nih.govresearchgate.net

Other Biological Activities under Investigation

Beyond specific enzyme and receptor interactions, compounds containing the furan-thiophene backbone have been evaluated for a variety of other biological activities. These investigations highlight the versatility of this chemical scaffold in medicinal chemistry.

Antimicrobial and Anticancer Activity: New 3-furan-1-thiophene-based chalcones have been synthesized and evaluated as both antibacterial and anticancer agents. nih.gov These compounds showed significant activity against both Gram-positive and Gram-negative bacteria and exhibited cytotoxic effects against cancer cell lines. nih.gov Other studies on novel chalcones with a 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid structure also reported anticancer activity. researchgate.netnih.gov

Antioxidant and DNA Protection: Several furan/thiophene-2-carboxamide derivatives have demonstrated notable antioxidant activity in DPPH scavenging assays. bohrium.comresearchgate.net Additionally, some of these compounds have shown the ability to protect DNA from damage. bohrium.comresearchgate.net

Antiviral Activity: The thiophene ring has been explored as a key component in the development of antiviral agents, including inhibitors of Ebola virus entry. acs.org

The collective research into furan and thiophene derivatives suggests that this compound is a compound of interest for future biological and pharmaceutical investigation. However, it is crucial to reiterate that the specific activities outlined above are based on related, but structurally distinct, molecules. Direct, empirical studies are required to ascertain the precise biological profile of this compound.

Anti-inflammatory and Antinociceptive Properties

While direct studies on this compound are limited, research into related compounds containing furan and thiophene moieties has revealed significant anti-inflammatory and antinociceptive potential. These studies provide a basis for understanding the possible activities of this specific chemical scaffold. Thiophene-based compounds are recognized as privileged structures in the design of new anti-inflammatory agents, with several commercial drugs like Tinoridine and Tiaprofenic acid featuring this heterocyclic ring. nih.govresearchgate.net The anti-inflammatory action of many thiophene derivatives is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.gov

A study on a series of novel thiophene and furan derivatives demonstrated notable anti-inflammatory and antinociceptive effects in animal models. nih.gov For instance, one of the thiophene compounds tested showed a higher anti-inflammatory effect than others in its series. nih.gov Similarly, a furan-containing analogue presented both anti-inflammatory and antinociceptive activity. nih.gov This suggests that the combination of these two heterocyclic rings within a single molecular framework could lead to compounds with dual therapeutic benefits.

Further mechanistic insights come from studies on acetylenic derivatives of thiophene and furan, which have shown significant antinociceptive effects in various pain models, including those induced by chemical agents. researchgate.net The antinociceptive action of some of these compounds has been linked to their interaction with the opioidergic and muscarinic cholinergic systems. researchgate.net Specifically, the pain-relieving effects of certain acetylenic thiophene derivatives were reversed by naloxone (B1662785), an opioid receptor antagonist, suggesting a mechanism mediated by opioid receptors. researchgate.net In contrast, the effect of an acetylenic furan derivative was antagonized by atropine, indicating the involvement of muscarinic cholinergic receptors. researchgate.net

These findings collectively suggest that the 4-(furan-2-yl)thiophene scaffold is a promising starting point for the development of new anti-inflammatory and analgesic drugs. The presence of both furan and thiophene rings may offer opportunities for synergistic or complementary interactions with biological targets involved in pain and inflammation pathways.

Table 1: Mechanistic Insights into Antinociceptive Action of Related Furan and Thiophene Derivatives
Compound TypeProposed Mechanism of ActionSupporting Evidence
Acetylenic Thiophene DerivativesOpioidergic system mediationAntinociceptive effect prevented by naloxone pretreatment. researchgate.net
Acetylenic Furan DerivativeMuscarinic cholinergic system involvementAntinociceptive action antagonized by atropine. researchgate.net

Antiviral Potential (e.g., against SARS-CoV-2 targets)

The furan and thiophene rings are present in various compounds investigated for antiviral activity. While direct evidence for this compound against SARS-CoV-2 is not available, the potential of its constituent heterocyclic systems has been explored. For instance, derivatives of furan fused to other rings have been identified as potential inhibitors of the SARS-CoV main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.gov Molecular docking studies have shown that the furan moiety can fit into the space between the S1 and S2 subsites of the protease, engaging in van der Waals interactions. nih.gov

Similarly, thiophene derivatives have been investigated as entry inhibitors for other viruses, such as the Ebola virus. nih.govacs.org These studies have demonstrated that the thiophene scaffold can be a key component in molecules that block the interaction between the virus and host cells. nih.govacs.org Although the target is different from that of SARS-CoV-2, it highlights the versatility of the thiophene ring in the design of antiviral agents.

The search for effective therapeutics against the COVID-19 pandemic has spurred extensive screening of existing and novel chemical compounds. While many of these efforts have focused on repurposing approved drugs, the exploration of novel heterocyclic compounds remains a crucial area of research. scienceopen.comfrontiersin.org The structural features of this compound, combining two distinct heterocyclic systems, make it and its derivatives interesting candidates for future antiviral screening and development programs.

Antidiabetic Properties of Conjugates

Derivatives of thiophene carbaldehyde have shown promise as precursors for the synthesis of compounds with antidiabetic properties. A notable area of research is the development of α-glucosidase inhibitors, which are oral anti-hyperglycemic agents that work by delaying the digestion and absorption of carbohydrates in the small intestine.

One study focused on the synthesis of a series of novel thiazole (B1198619) derivatives starting from a thiophene carbaldehyde. researchgate.netresearcher.life These compounds were evaluated for their in vitro α-glucosidase inhibitory activity. researchgate.netresearcher.life Several of the synthesized derivatives displayed excellent inhibitory potential, with some being significantly more potent than the standard drug, acarbose. researchgate.net

The structure-activity relationship (SAR) analysis from this study revealed that the nature and position of substituents on an attached benzene (B151609) ring played a crucial role in the inhibitory activity. For example, the most potent inhibitor in the series had a fluorine atom at the meta position of the benzene ring. researchgate.net Other derivatives with electron-withdrawing groups, such as chlorine and nitro groups, also showed strong inhibition of the α-glucosidase enzyme. researchgate.net Molecular docking studies further supported these findings, showing that the derivatives could bind effectively to the active site of the α-glucosidase enzyme. researchgate.net

These results indicate that conjugating a thiophene carbaldehyde core with other heterocyclic systems, such as thiazole, can yield potent α-glucosidase inhibitors. This suggests a viable strategy for developing new antidiabetic agents based on the this compound scaffold.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Thiophene Carbaldehyde-Based Thiazole Derivatives
CompoundSubstituent (R) on Benzene RingIC50 (μM)
3i3-Fluoro10.21 ± 1.84 researchgate.net
3b3,4-Dichloro11.14 ± 0.99 researchgate.net
3f4-Nitro13.21 ± 2.76 researchgate.net
3h4-Chloro14.21 ± 0.31 researchgate.net
3k2-Nitro15.21 ± 1.02 researchgate.net
3e4-Bromo16.21 ± 1.32 researchgate.net
3c2-Chloro18.21 ± 1.89 researchgate.net
Acarbose (Standard)-Not explicitly stated in the source, but the derivatives showed better potential. researchgate.net

Future Research Directions and Outlook for 4 Furan 2 Yl Thiophene 3 Carbaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 4-(Furan-2-yl)thiophene-3-carbaldehyde and its analogs. While classical methods like the Paal-Knorr synthesis provide foundational routes, there is a growing need for sustainable approaches. uobaghdad.edu.iq Research is anticipated to move towards utilizing biomass-derived platform chemicals, such as furfural (B47365), as starting materials, aligning with the principles of green chemistry. frontiersin.orgmdpi.com

Key areas of exploration will include:

Catalyst Development: Investigating novel catalysts, including non-noble metals and zeolites, to improve reaction yields, reduce waste, and allow for milder reaction conditions. frontiersin.org

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis compared to traditional batch methods.

Microwave-Assisted Synthesis: Further exploring microwave-assisted Paal-Knorr condensations and other coupling reactions to accelerate the synthesis of furan (B31954) and thiophene (B33073) derivatives. organic-chemistry.org

C-H Arylation: Employing direct C-H arylation techniques as a more atom-economical approach to couple furan and thiophene rings, reducing the need for pre-functionalized starting materials. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Furan and Thiophene Derivatives
MethodologyDescriptionPotential Advantages for Sustainable SynthesisReference
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a sulfur source (for thiophene) or under dehydrating conditions (for furan).Versatile and well-established. Can be adapted for microwave-assisted reactions for improved efficiency. uobaghdad.edu.iqorganic-chemistry.org
Biomass ValorizationConversion of carbohydrates and their derivatives (e.g., furfural from biomass) into key chemical building blocks.Utilizes renewable feedstocks, reducing reliance on fossil fuels. frontiersin.org
Catalyst-Transfer PolycondensationA chain-growth polymerization method used to create alternating furan-thiophene copolymers.Allows for precise control over polymer structure, which is crucial for materials science applications. acs.org
Gold-Catalyzed CyclizationsDehydrative cyclization of heteroatom-substituted propargylic alcohols to form furans and thiophenes.High yields, fast reaction times, and can be performed under open-flask conditions with low catalyst loadings. organic-chemistry.org

Design and Evaluation of Advanced Derivative Libraries for Enhanced Bioactivity

The furan and thiophene nuclei are present in numerous biologically active compounds, suggesting that derivatives of this compound could possess significant pharmacological properties. pharmatutor.orgresearchgate.netutripoli.edu.ly Future work will involve the rational design and synthesis of derivative libraries to screen for various biological activities. The aldehyde functional group serves as a versatile handle for chemical modifications, allowing for the creation of imines, chalcones, oximes, and other functionalized molecules. nih.govresearchgate.netnih.gov

Research will likely target:

Anticancer Agents: Thiophene derivatives have shown promise as anticancer agents. nih.govnih.gov New libraries will be designed to target specific cancer cell lines and pathways.

Antimicrobial Compounds: Given the known antibacterial and antifungal properties of furan and thiophene derivatives, new compounds will be evaluated against a broad spectrum of pathogens, including drug-resistant strains. mdpi.comnih.gov

Enzyme Inhibitors: Derivatives can be designed to target specific enzymes involved in disease pathways, such as CXCR4 inhibitors for inflammation and cancer metastasis. nih.gov

Antioxidant Activity: The antioxidant potential of new furan-thiophene chalcones and other derivatives will be an important area of investigation. nih.govbohrium.com

Deeper Mechanistic Investigations of Biological Activities

Identifying hit compounds from derivative libraries is only the first step. A crucial future direction will be to conduct in-depth mechanistic studies to understand how these molecules exert their biological effects at a molecular level. This knowledge is vital for optimizing lead compounds and developing safer, more effective therapeutic agents.

Future investigations should include:

Target Identification: Pinpointing the specific proteins, enzymes, or nucleic acids that the active derivatives interact with.

Pathway Analysis: Elucidating the cellular signaling pathways that are modulated by these compounds. For example, in cancer research, this could involve studying effects on apoptosis, cell cycle regulation, and mitochondrial function. nih.gov

Enzyme Kinetics: Performing detailed enzyme kinetic studies to characterize the mode of inhibition for derivatives that act as enzyme inhibitors. bohrium.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active compounds to determine which functional groups are essential for their biological activity, thereby guiding the design of more potent analogs. nih.gov

Integration with Emerging Technologies in Materials Science

The conjugated π-system of the furan-thiophene core makes it an attractive building block for novel organic materials. Future research will focus on integrating this compound and its derivatives into advanced materials for applications in electronics and photonics.

Promising areas of research include:

Organic Electronics: Thiophene-based materials are widely used in organic thin-film transistors (TFTs) and other electronic devices. researchgate.net The furan-thiophene structure could be used to create new donor-acceptor-donor type building blocks for conjugated polymers with tailored electronic properties. researchgate.net

Photovoltaics: The development of novel conjugated polymers incorporating the 4-(Furan-2-yl)thiophene moiety for use in organic solar cells. researchgate.net

Sensors: The functionalization of the core structure to create chemosensors capable of detecting specific ions or molecules.

Porphyrin Analogues: Using furan- or thiophene-derived aldehydes as precursors for the synthesis of novel porphyrin analogues, which have applications in catalysis, sensing, and photodynamic therapy. researchgate.netacs.org

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry will be an indispensable tool in accelerating the discovery and development of new applications for this compound. By using advanced modeling and simulation techniques, researchers can predict the properties of new derivatives before they are synthesized, saving significant time and resources.

Future computational efforts will focus on:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of designed derivatives. nih.gov

Molecular Docking: Simulating the binding of potential drug candidates to their biological targets to understand binding modes and predict affinity. nih.govnih.gov This can help prioritize which derivatives to synthesize and test.

Density Functional Theory (DFT) Calculations: Investigating the electronic structure, reactivity, and optoelectronic properties of new molecules to guide the design of materials for organic electronics. researchgate.net

Pharmacokinetic Modeling: Using in silico tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Table 2: Application of Computational Methods in Furan-Thiophene Research
Computational MethodApplicationPotential ImpactReference
Molecular Modeling (ab initio)Correlate structural parameters with pharmacological properties (e.g., antiproliferative activity).Provides insights into structure-activity relationships to guide the design of more potent compounds. nih.gov
Molecular DockingSimulate the interaction of derivatives with biological targets (e.g., CXCR4, enzymes) to identify key binding interactions.Prioritizes synthetic targets and helps explain the mechanism of action at a molecular level. nih.govnih.gov
Density Functional Theory (DFT)Calculate electronic properties to understand and predict the behavior of fused thiophene systems in optoelectronic materials.Guides the rational design of new materials for applications in organic electronics and photovoltaics. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Furan-2-yl)thiophene-3-carbaldehyde?

  • Methodology :

  • Reductive Amination : Thiophene-3-carbaldehyde derivatives can be synthesized via reductive amination using amines and reducing agents (e.g., NaBH3_3CN) under inert conditions. This method is adaptable for introducing furan substituents .
  • Transition Metal-Free Ethynylation : Ethynylation of pyrrole derivatives (e.g., using alkynes and base catalysts) can be modified for thiophene-furan systems, avoiding metal contamination in sensitive applications .
    • Key Considerations : Optimize reaction temperature (typically 0–60°C) and solvent polarity (e.g., DCM/MeOH mixtures) to balance reactivity and stability of the aldehyde group.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns on the thiophene and furan rings. Coupling constants in aromatic regions (δ 6.5–8.0 ppm) help distinguish between regioisomers .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine single-crystal data. Note that disordered furan or thiophene rings may require high-resolution data to resolve .
    • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) to detect impurities <1%.

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (similar to structurally related thiophene-carbaldehydes) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washes to prevent aldehyde decomposition .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for catalytic applications?

  • Strategy :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. For example, the aldehyde group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) for solubility and stability .
    • Validation : Correlate computed vibrational spectra (IR) with experimental data to validate models .

Q. What catalytic systems enable functionalization of the thiophene-furan backbone?

  • Case Study :

  • Ruthenium-Catalyzed Alkylation : Adapt Ru-based catalysts (e.g., [RuCl2_2(p-cymene)]2_2) to introduce alkyl groups at the C3 position of thiophene. Acrylic acid derivatives serve as effective alkylating agents .
  • Regioselectivity Control : Use steric directing groups (e.g., bulky imidazole substituents) to bias substitution toward the furan ring .
    • Optimization : Screen ligands (e.g., phosphines) and additives (e.g., KI) to improve turnover numbers (TON) >100 .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

  • Problem-Shooting :

  • Dynamic Disorder in Crystals : If X-ray data shows smeared electron density for the furan ring, compare with solid-state NMR to confirm static vs. dynamic disorder .
  • Tautomeric Equilibria : Use variable-temperature NMR (VT-NMR) to detect aldehyde-enol tautomerism, which may explain discrepancies in 1^1H NMR shifts .
    • Documentation : Report both datasets transparently and apply Bayesian statistics to assess confidence intervals .

Key Citations for Further Reading

  • Synthetic Methods :
  • Structural Analysis :
  • Computational Modeling :
  • Safety Guidelines :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.